5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Description
5-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative featuring a 2,6-dichlorophenylmethoxy substituent at position 5, a methyl group at position 2, and a carboxylic acid moiety at position 3. The 2,6-dichlorophenyl group is a key structural motif known to influence physicochemical properties and biological interactions, such as receptor binding or metabolic stability .
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZXVXMTZCLZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The cyclization step employs a base (e.g., NaOH or KOH) in a medium containing carboxylic acid anhydride (e.g., acetic anhydride) and an organic solvent (e.g., dimethylformamide). Heating the mixture to 130–135°C under nitrogen for 5 hours facilitates intramolecular esterification, forming the benzofuran ring. Subsequent acidification with hydrochloric acid (pH ~1.8) precipitates the crude product, which is purified via extraction with petroleum ether and recrystallization.
Introduction of the Dichlorophenyl Methoxy Group
The 2,6-dichlorophenyl methoxy substituent is introduced via nucleophilic aromatic substitution or Ullmann coupling. For instance, the hydroxyl group of the intermediate benzofuran reacts with 2,6-dichlorobenzyl bromide in the presence of a base such as potassium carbonate. This step typically occurs in polar aprotic solvents like DMF at 80–100°C.
Microwave-Assisted Synthesis and Process Optimization
Recent advances leverage microwave irradiation to expedite critical steps. Although the Perkin rearrangement described in literature targets benzofuran-2-carboxylic acids, analogous principles apply to the 3-carboxylic acid derivative.
Accelerated Cyclization and Rearrangement
Microwave-assisted reactions reduce cyclization times from hours to minutes. For example, 3-bromocoumarins rearrange to benzofuran-2-carboxylic acids in 5 minutes at 79°C using ethanol and NaOH. Adapting this method for 3-carboxylic acids may involve modifying the coumarin precursor to position the carboxylic acid group appropriately.
Yield and Purity Enhancements
Microwave synthesis achieves near-quantitative yields (95–99%) compared to traditional methods. This approach minimizes side reactions, as evidenced by HPLC purity exceeding 98% in analogous compounds.
Functional Group Transformations and Final Modifications
Methylation at the 2-Position
The 2-methyl group is introduced early in the synthesis. For instance, methyl iodide or dimethyl sulfate alkylates a phenolic oxygen adjacent to the forming benzofuran ring. This step requires careful control to avoid over-alkylation.
Carboxylic Acid Activation and Stabilization
The 3-carboxylic acid group is often protected as an ester during synthesis (e.g., methyl or ethyl ester) to prevent side reactions. Final hydrolysis with aqueous HCl or NaOH yields the free acid.
Purification and Characterization Techniques
Isolation and Crystallization
Crude product isolation involves vacuum filtration and washing with solvents like dichloromethane. Recrystallization from ethanol/water mixtures enhances purity, with typical melting points around 227–228°C.
Analytical Validation
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural and Physicochemical Data Table
Key Research Findings and Implications
- Heterocycle Impact : Benzofuran and isoxazole cores exhibit distinct electronic properties, influencing solubility and receptor interactions. Benzofuran’s extended aromatic system may enhance binding to hydrophobic pockets .
- Substituent Position : 2,6-Dichloro substitution (vs. 2,4 or 3,4) optimizes steric bulk and dipole interactions, as seen in rimonabant’s CB1 affinity .
- Functional Groups : Carboxylic acids improve water solubility but may limit blood-brain barrier penetration, whereas esters enhance lipophilicity for cellular uptake .
Biological Activity
5-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a synthetic compound belonging to the benzofuran class, characterized by a complex molecular structure. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C19H16Cl2O4
- Molecular Weight : 379.2 g/mol
- IUPAC Name : Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Canonical SMILES : CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)C
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It interacts with cell surface receptors, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.
- Genetic Material Interaction : The compound may affect DNA/RNA synthesis and transcription processes.
Biological Activities
Research has demonstrated several biological activities associated with 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid:
-
Anticancer Properties : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- In vitro studies have shown IC50 values indicating effective inhibition of tumor growth in MCF cell lines.
- Animal models have demonstrated reduced tumor growth when treated with this compound.
-
Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial effects against various pathogens. Specific studies have shown:
- Inhibition of bacterial growth in both gram-positive and gram-negative strains.
- Potential applications in treating infectious diseases.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
Data Table of Biological Activities
Case Studies
Several studies have highlighted the potential of 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid in various therapeutic applications:
-
Study on Anticancer Activity :
- A recent investigation assessed the compound's effects on tumor-bearing mice, showing a marked reduction in tumor size and improved survival rates compared to control groups.
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In Vitro Antimicrobial Study :
- Research conducted on multiple bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative treatment.
-
Inflammation Model Study :
- Inflammatory markers were significantly reduced in animal models treated with the compound, indicating its potential utility in managing chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid?
- Methodology :
- Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic conditions (e.g., using H₂SO₄ or PPA).
- Etherification : Introduction of the (2,6-dichlorophenyl)methoxy group via nucleophilic substitution using NaH/THF as a base ().
- Carboxylic Acid Activation : Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) during synthesis to avoid side reactions, followed by hydrolysis with KOH/MeOH ( ).
- Key Reagents : NaH for deprotonation, THF as solvent, and potassium hydroxide for ester hydrolysis.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorophenyl and methyl groups) and benzofuran ring integrity ( ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis.
- Infrared (IR) Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
Q. What preliminary bioactivity assays are recommended for this compound?
- In Vitro Screening :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) ( ).
- Enzyme Inhibition : Testing against COX-2 or monoamine oxidases (MAOs) using fluorometric or spectrophotometric assays ().
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the (2,6-dichlorophenyl)methoxy group?
- Challenges : Steric hindrance from the 2,6-dichloro substituents reduces nucleophilic substitution efficiency.
- Solutions :
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Optimize temperature (60–80°C) and reaction time (12–24 hrs) to balance reactivity vs. decomposition ().
- Consider phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems ().
Q. How can conflicting bioactivity data from different studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from assay conditions (e.g., cell line variability, serum concentration).
- Resolution Steps :
- Standardized Protocols : Use established cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., methyl vs. ethyl esters) to identify critical substituents ( ).
- Computational Modeling : Molecular docking to predict binding affinity to targets like tubulin or kinases ().
Q. What advanced analytical methods validate purity and stability in biological matrices?
- Techniques :
- HPLC-MS/MS : Quantification in plasma or tissue homogenates using deuterated internal standards (e.g., triclosan-d₃) ().
- Solid-Phase Extraction (SPE) : Cleanup with HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol/water to remove matrix interferents ().
- Stability Studies : Assess photodegradation (UV light exposure) and hydrolysis (pH 7.4 buffer at 37°C) over 72 hours.
Q. What strategies address low solubility in aqueous media for in vivo studies?
- Approaches :
- Prodrug Design : Convert carboxylic acid to a methyl ester or amide for improved lipophilicity, followed by enzymatic cleavage in vivo ( ).
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) using emulsion-solvent evaporation.
- Validation : Dynamic light scattering (DLS) for particle size and ζ-potential analysis.
Methodological Considerations
Q. How to resolve discrepancies in NMR data due to tautomerism or dynamic effects?
- Strategies :
- Variable-temperature NMR (VT-NMR) to observe conformational changes.
- 2D NMR (e.g., COSY, NOESY) to assign overlapping proton signals ( ).
Q. What computational tools predict metabolic pathways and toxicity?
- Software :
- SwissADME : Predicts CYP450 metabolism and bioavailability.
- ProTox-II : Estimates hepatotoxicity and mutagenicity based on structural alerts ().
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 399.6 g/mol (C₁₈H₁₃Cl₂O₄) | |
| LogP (Predicted) | 3.8 (±0.2) via ACD/Labs | |
| Melting Point | 215–217°C (DSC) | |
| UV-Vis λmax | 280 nm (MeOH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
